molecular formula C12H9N3 B2703656 3-(pyridin-3-yl)-1H-indazole CAS No. 1310207-72-7

3-(pyridin-3-yl)-1H-indazole

Cat. No. B2703656
CAS RN: 1310207-72-7
M. Wt: 195.225
InChI Key: GDWHWHNSNXLWPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “3-(pyridin-3-yl)-1H-indazole” would depend on its specific structure. Pyridine is a colorless liquid with a distinct, unpleasant odor. It is miscible with water and most organic solvents .

Scientific Research Applications

Medicinal Chemistry and Drug Development

3-(Pyridin-3-yl)-1H-indazole derivatives have shown promising pharmacological activities. Researchers have synthesized novel compounds using magnesium oxide nanoparticles as catalysts. These derivatives exhibit:

Anti-Fibrosis Agents

Screening results indicate that certain 3-(pyridin-3-yl)-1H-indazole derivatives exhibit better anti-fibrosis activity than existing drugs like Pirfenidone. These compounds could be potential candidates for treating fibrotic conditions .

Organic Synthesis and Catalysis

Magnesium oxide nanoparticles serve as efficient catalysts for synthesizing heterocyclic compounds, including 3-(pyridin-3-yl)-1H-indazole derivatives. Their use in organic synthesis has gained attention due to their effectiveness and eco-friendly nature .

Nonlinear Optics

The 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one (CPP) molecule, a derivative of 3-(pyridin-3-yl)-1H-indazole, has potential applications in nonlinear optics. Studies confirm its suitability for second and third harmonic generation at specific wavelengths .

Tautomeric Chemistry

Exploring the tautomeric forms (1H- and 2H-isomers) of pyrazolo[3,4-b]pyridines, including 3-(pyridin-3-yl)-1H-indazole, reveals their diverse properties. Over 300,000 such compounds have been described, making them a rich area of study .

Safety and Hazards

Like many organic compounds, pyridine-based compounds should be handled with care. They should be used only in well-ventilated areas and contact with skin, eyes, and clothing should be avoided .

Future Directions

The future directions for research on a compound like “3-(pyridin-3-yl)-1H-indazole” would likely involve further exploration of its potential uses in various fields, such as medicinal chemistry, materials science, and chemical synthesis .

properties

IUPAC Name

3-pyridin-3-yl-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-6-11-10(5-1)12(15-14-11)9-4-3-7-13-8-9/h1-8H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWHWHNSNXLWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(pyridin-3-yl)-1H-indazole

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